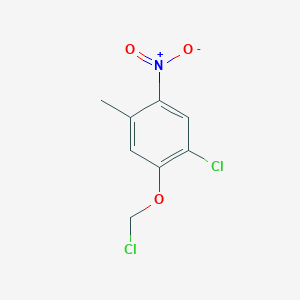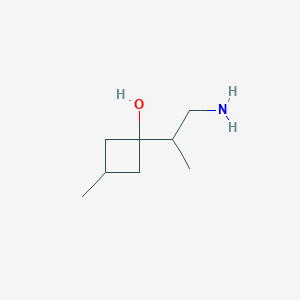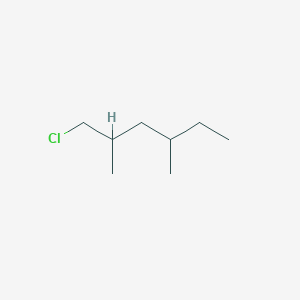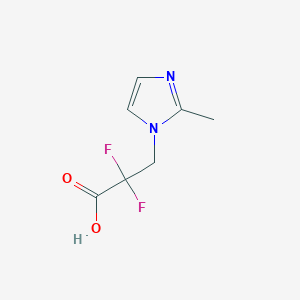
4,4-Dimethylcycloheptane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylcycloheptane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol derivative of cycloheptane, characterized by the presence of a thiol group (-SH) attached to the first carbon of the cycloheptane ring, and two methyl groups attached to the fourth carbon. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcycloheptane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 4,4-dimethylcycloheptanone. This process typically includes the following steps:
Reduction of 4,4-dimethylcycloheptanone: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to the thiol: The alcohol is then converted to the thiol using a thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method could be the direct thiolation of 4,4-dimethylcycloheptane using hydrogen sulfide (H2S) in the presence of a catalyst under high pressure and temperature conditions.
化学反应分析
Types of Reactions
4,4-Dimethylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding hydrocarbon (C9H18).
Substitution: Various substituted thiol derivatives depending on the nucleophile used.
科学研究应用
4,4-Dimethylcycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.
Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of polymers, pharmaceuticals, and as a flavoring agent due to its strong odor.
作用机制
The mechanism of action of 4,4-Dimethylcycloheptane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biological processes, including protein folding and cellular signaling. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.
相似化合物的比较
Similar Compounds
Cycloheptane-1-thiol: Lacks the two methyl groups at the fourth carbon.
4-Methylcycloheptane-1-thiol: Has only one methyl group at the fourth carbon.
Cyclohexane-1-thiol: A six-membered ring instead of a seven-membered ring.
Uniqueness
4,4-Dimethylcycloheptane-1-thiol is unique due to the presence of two methyl groups at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s steric hindrance and electronic distribution, making it distinct from other thiol derivatives.
属性
分子式 |
C9H18S |
|---|---|
分子量 |
158.31 g/mol |
IUPAC 名称 |
4,4-dimethylcycloheptane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 |
InChI 键 |
XLISCJPJAPHQKK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(CC1)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)




![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)


![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)

